molecular formula C19H23NO2 B12999819 (4-(Heptyloxy)phenyl)(pyridin-3-yl)methanone

(4-(Heptyloxy)phenyl)(pyridin-3-yl)methanone

Cat. No.: B12999819
M. Wt: 297.4 g/mol
InChI Key: RAYLUWAMXLAAMW-UHFFFAOYSA-N
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Description

(4-(Heptyloxy)phenyl)(pyridin-3-yl)methanone is an organic compound that features a heptyloxy group attached to a phenyl ring, which is further connected to a pyridin-3-yl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Heptyloxy)phenyl)(pyridin-3-yl)methanone typically involves the reaction of 4-(heptyloxy)benzaldehyde with pyridin-3-ylmethanone under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Heptyloxy)phenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The phenyl and pyridinyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(4-(Heptyloxy)phenyl)(pyridin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Heptyloxy)phenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Butyloxy)phenyl)(pyridin-3-yl)methanone
  • (4-(Hexyloxy)phenyl)(pyridin-3-yl)methanone
  • (4-(Octyloxy)phenyl)(pyridin-3-yl)methanone

Uniqueness

(4-(Heptyloxy)phenyl)(pyridin-3-yl)methanone is unique due to its specific heptyloxy group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

(4-heptoxyphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C19H23NO2/c1-2-3-4-5-6-14-22-18-11-9-16(10-12-18)19(21)17-8-7-13-20-15-17/h7-13,15H,2-6,14H2,1H3

InChI Key

RAYLUWAMXLAAMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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